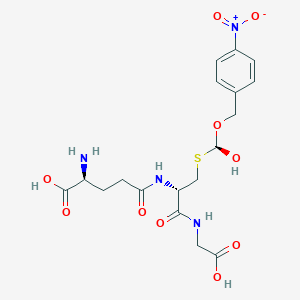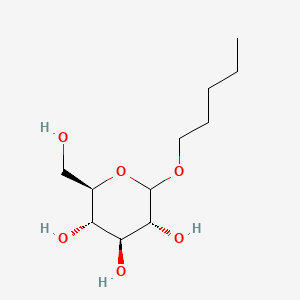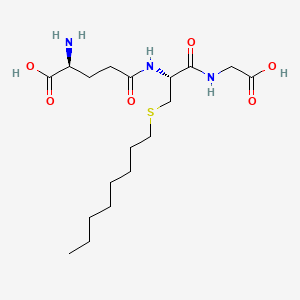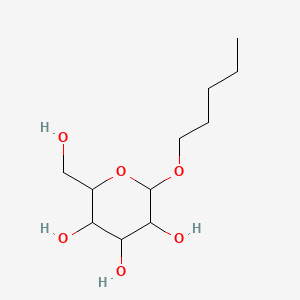![molecular formula C27H29NO4S B10777773 (2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B10777773.png)
(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 19 is a synthetic organic compound that has garnered significant attention due to its potential antiviral properties, particularly against the SARS-CoV-2 virus. It belongs to the class of stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety. Compound 19 has shown promising results in inhibiting the replication of the SARS-CoV-2 virus by targeting the 3CL protease (Mpro), a key enzyme involved in the viral replication process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 19 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the stilbene core: This is typically achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene core.
Functionalization of the aromatic rings: Various functional groups are introduced to the aromatic rings through electrophilic aromatic substitution reactions. Common reagents used in these steps include halogens, nitrating agents, and sulfonating agents.
Final modifications:
Industrial Production Methods
Industrial production of Compound 19 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Compound 19 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like hydroxide, alkoxide, and amines are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Compound 19 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying stilbene chemistry and its derivatives.
Biology: The compound’s ability to inhibit the SARS-CoV-2 3CL protease makes it a valuable tool for studying viral replication and developing antiviral therapies.
Medicine: Due to its antiviral properties, Compound 19 is being investigated as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Compound 19 involves the inhibition of the SARS-CoV-2 3CL protease (Mpro). This enzyme is essential for the replication of the virus, and by inhibiting its activity, Compound 19 effectively reduces viral replication. The compound binds to the active site of the protease, preventing it from cleaving the viral polyprotein into functional units necessary for viral replication .
Comparison with Similar Compounds
Similar Compounds
Compound 21: Another lead compound from the same discovery effort, also targeting the SARS-CoV-2 3CL protease.
Remdesivir: An antiviral drug that inhibits viral replication by targeting the RNA-dependent RNA polymerase of the virus.
Uniqueness
Compound 19 is unique in its specific targeting of the SARS-CoV-2 3CL protease, which distinguishes it from other antiviral compounds like remdesivir that target different viral enzymes. Additionally, Compound 19 has shown favorable aqueous solubility and low cytotoxicity, making it a promising candidate for further development .
Properties
Molecular Formula |
C27H29NO4S |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(2S,3R)-3-(4-hydroxyphenyl)-2-[4-[(2R)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol |
InChI |
InChI=1S/C27H29NO4S/c1-18(28-14-2-3-15-28)17-31-23-11-6-19(7-12-23)26-27(20-4-8-21(29)9-5-20)33-25-16-22(30)10-13-24(25)32-26/h4-13,16,18,26-27,29-30H,2-3,14-15,17H2,1H3/t18-,26+,27-/m1/s1 |
InChI Key |
UZOOIPXOYYJULJ-BLIZRMSTSA-N |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)[C@H]2[C@H](SC3=C(O2)C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCC5 |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2C(SC3=C(O2)C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide](/img/structure/B10777698.png)
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-1-ium-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10777705.png)



![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)



![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
![N-[O-Phosphono-pyridoxyl]-isoleucine](/img/structure/B10777750.png)
![N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10777752.png)
![(2r)-2-[(1r)-1-{[(2s)-2-Carboxy-2-(4-Hydroxyphenyl)acetyl]amino}-1-Methoxy-2-Oxoethyl]-5-Methylidene-5,6-Dihydro-2h-1,3-Oxazine-4-Carboxylic Acid](/img/structure/B10777753.png)
